molecular formula C13H13N3O4 B2382823 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1708251-51-7

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2382823
CAS No.: 1708251-51-7
M. Wt: 275.264
InChI Key: INUNKNBOXDIZLV-UHFFFAOYSA-N
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Description

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazole ring substituted with a methoxybenzamido group and a carboxylic acid group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 2-methoxybenzoic acid and the pyrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the benzamido group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

    Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its methoxybenzamido group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUNKNBOXDIZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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